Enhanced Acidity: pKa Advantage
4-(Chlorocarbonyl)benzoic acid exhibits a predicted pKa of 3.59±0.10, which is substantially lower (i.e., more acidic) than unsubstituted benzoic acid (pKa = 4.2) and also lower than 4-formylbenzoic acid (pKa = 3.75) [1]. The chlorocarbonyl group exerts a strong electron-withdrawing -I and -M effect that stabilizes the carboxylate anion, thereby increasing acid strength . This enhanced acidity influences solubility behavior in aqueous buffers, ionizability for purification by ion-exchange chromatography, and the compound's reactivity profile in nucleophilic acyl substitution—where a more electron-deficient carbonyl is more electrophilic .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.59 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid (pKa = 4.2, experimental); 4-Formylbenzoic acid (pKa = 3.75, experimental) |
| Quantified Difference | ΔpKa = -0.61 vs. benzoic acid; ΔpKa = -0.16 vs. 4-formylbenzoic acid |
| Conditions | Predicted value from ChemicalBook database; comparator pKa values from standard reference data (water, 25°C) |
Why This Matters
Lower pKa directly translates to higher aqueous solubility of the carboxylate form at near-neutral pH, improving handling and purification options, while the stronger electron-withdrawing effect correlates with enhanced electrophilicity of the acyl chloride carbonyl for faster acylation kinetics.
- [1] LibreTexts Chemistry. 6.3: Substituent Effects on Acidity. Benzoic acid pKa = 4.2; 4-formylbenzoic acid pKa = 3.75. View Source
